Mass Spectrometric Signal Separation: Chlorpheniramine-d6 (Δm/z +6) vs. Unlabeled Chlorpheniramine
Chlorpheniramine-d6 provides a nominal mass shift of +6 Da relative to unlabeled chlorpheniramine (molecular weight 274.79 g/mol vs. 280.83 g/mol), compared to +4 Da for the tetradeuterated analog (Chlorpheniramine-d4). This +6 Da shift ensures complete baseline separation of the isotopic cluster from the monoisotopic peak of the native analyte in the mass spectrometer, eliminating spectral overlap and cross-talk that can occur with lower-mass deuterated analogs (e.g., d4) [1]. The intact molecular ion [M+H]+ for Chlorpheniramine-d6 appears at m/z ~281, while the unlabeled analyte appears at m/z ~275. Characteristic fragment ions for selected ion monitoring (SIM) are also shifted accordingly: the intense fragment ion at m/e 203 from unlabeled chlorpheniramine is monitored at m/e 207 for the tetradeuterated analog, and a corresponding +6 Da shift applies to the d6 compound [2].
| Evidence Dimension | Mass spectrometric differentiation (nominal mass shift) |
|---|---|
| Target Compound Data | +6 Da mass shift (m/z ~281 for [M+H]+) |
| Comparator Or Baseline | Chlorpheniramine-d4 (+4 Da shift); Unlabeled chlorpheniramine (0 Da shift) |
| Quantified Difference | +2 Da greater shift compared to d4 analog |
| Conditions | Electrospray ionization (ESI) positive mode, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) |
Why This Matters
A larger mass shift (+6 Da vs. +4 Da) provides greater confidence in isotopic purity and reduces the risk of signal interference from naturally occurring isotopes or isotopic cross-contamination, which is critical for meeting stringent bioanalytical method validation guidelines.
- [1] Pharmaffiliates. Chlorpheniramine-d6 (CAS 1185054-60-7) Product Specifications. View Source
- [2] Thompson JA, Leffert FH. Sensitive GLC–mass spectrometric determination of chlorpheniramine in serum. J Pharm Sci. 1980;69(6):707-710. View Source
